Dehydrodicentrine

説明

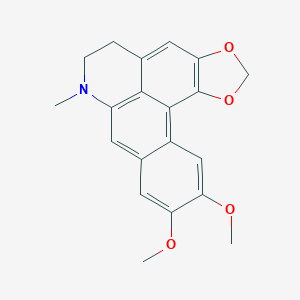

Dehydrodicentrine is an aporphine alkaloid . It has shown strong acetylcholinesterase (AChE) inhibitory effects with an IC50 value of 2.98 μM .

Synthesis Analysis

Dehydrodicentrine is a dehydrogenated form of dehydronuciferine that is found in plants . It has been shown to have neurodegenerative disease-inhibitory activities, which may be due to its ability to increase the levels of chloride and creatine kinase in the brain .

Molecular Structure Analysis

The molecular formula of Dehydrodicentrine is C20H19NO4 . Its average mass is 337.369 Da and its monoisotopic mass is 337.131409 Da .

Chemical Reactions Analysis

While specific chemical reactions involving Dehydrodicentrine are not mentioned in the search results, it’s worth noting that the study of chemical reactions has been greatly accelerated by the development of novel machine learning architectures based on the deep learning paradigm .

Physical And Chemical Properties Analysis

科学的研究の応用

Neurodegenerative Disease Management

Dehydrodicentrine has shown promise as a therapeutic agent for neurodegenerative diseases. Its ability to modulate multiple targets makes it a potential multi-targeted therapeutic option. This is particularly relevant for conditions like Alzheimer’s and Parkinson’s, where the etiology is complex and multifactorial, involving inflammation, oxidative stress, and protein aggregation .

Acetylcholinesterase Inhibition

As an acetylcholinesterase (AChE) inhibitor, Dehydrodicentrine has a significant role in managing neurodegenerative disorders. By inhibiting AChE, it helps increase the levels of acetylcholine in the brain, which can ameliorate symptoms of diseases characterized by cholinergic deficits, such as Alzheimer’s disease .

Neuroprotection

Research indicates that Dehydrodicentrine may confer neuroprotective effects. This could be due to its ability to increase levels of chloride and creatine kinase in the brain, which are essential for maintaining neuronal integrity and function. This property is beneficial for developing treatments that protect against neuronal cell death .

Anti-Amyloid Activity

The compound’s potential to inhibit the production of amyloid beta, a hallmark of Alzheimer’s disease, positions it as a candidate for preventing or slowing the progression of amyloid-related neurodegeneration. By targeting the amyloid beta pathways, Dehydrodicentrine could help reduce the formation of plaques in the brain .

Tau Protein Modulation

Dehydrodicentrine may also affect the tau protein, another key player in neurodegenerative diseases. Abnormal tau phosphorylation leads to the formation of neurofibrillary tangles, which are characteristic of several types of dementia. Modulating tau protein could be another avenue through which Dehydrodicentrine exerts its therapeutic effects .

Creatine Kinase Activity Enhancement

The ability of Dehydrodicentrine to increase creatine kinase activity in the brain is noteworthy. Creatine kinase plays a vital role in energy transduction in tissues with high energy demands, such as the brain. Enhancing its activity could support cellular energy metabolism, which is often compromised in neurodegenerative diseases .

作用機序

Target of Action

Dehydrodicentrine is an aporphine alkaloid that primarily targets acetylcholinesterase (AChE) . AChE is a crucial enzyme involved in the rapid hydrolysis of the neurotransmitter acetylcholine in the synaptic cleft, thereby terminating synaptic transmission .

Mode of Action

Dehydrodicentrine acts as an inhibitor of AChE . By inhibiting AChE, Dehydrodicentrine prevents the breakdown of acetylcholine, leading to an increase in the concentration of acetylcholine in the synaptic cleft . This results in prolonged activation of the post-synaptic membrane, enhancing cholinergic transmission .

Biochemical Pathways

The primary biochemical pathway affected by Dehydrodicentrine is the cholinergic pathway . By inhibiting AChE, Dehydrodicentrine affects the metabolism of acetylcholine, a key neurotransmitter in this pathway . The downstream effects include prolonged synaptic transmission and potential alterations in cognitive and motor functions, although the specific effects would depend on the location and context of the cholinergic transmission .

Pharmacokinetics

Like other alkaloids, it is likely to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in urine . These properties can significantly impact the bioavailability of Dehydrodicentrine, determining its efficacy and potential side effects .

Result of Action

The primary molecular effect of Dehydrodicentrine is the inhibition of AChE, leading to increased levels of acetylcholine in the synaptic cleft . On a cellular level, this can result in prolonged activation of cholinergic neurons and potentially enhanced cholinergic transmission . The specific physiological effects would depend on the context and location of these cholinergic synapses .

Action Environment

The action, efficacy, and stability of Dehydrodicentrine can be influenced by various environmental factors. These may include the pH of the environment, the presence of other drugs or substances, and individual-specific factors such as age, sex, genetic factors, and health status . Specific studies investigating the influence of these factors on dehydrodicentrine’s action are currently lacking .

将来の方向性

特性

IUPAC Name |

16,17-dimethoxy-11-methyl-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(19),2(6),7,12(20),13,15,17-heptaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO4/c1-21-5-4-11-7-17-20(25-10-24-17)19-13-9-16(23-3)15(22-2)8-12(13)6-14(21)18(11)19/h6-9H,4-5,10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIZKFQOZVOUKDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC3=C(C4=C5C=C(C(=CC5=CC1=C24)OC)OC)OCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20173588 | |

| Record name | 5H-Benzo(g)-1,3-benzodioxolo(6,5,4-de)quinoline, 6,7-dihydro-10,11-dimethoxy-7-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20173588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dehydrodicentrine | |

CAS RN |

19843-03-9 | |

| Record name | Dehydrodicentrine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019843039 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5H-Benzo(g)-1,3-benzodioxolo(6,5,4-de)quinoline, 6,7-dihydro-10,11-dimethoxy-7-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20173588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the biological activity of Dehydrodicentrine and how does its structure relate to its activity?

A: Dehydrodicentrine exhibits anti-trypanosomal activity, specifically against Trypanosoma cruzi, the parasite responsible for Chagas disease []. While its exact mechanism of action requires further investigation, research suggests that it might interact with the parasite's plasma membrane, leading to depolarization and potentially contributing to its death [].

Q2: How does Dehydrodicentrine compare to other similar compounds in terms of its activity against Trypanosoma cruzi?

A: Dehydrodicentrine, alongside other aporphine alkaloids like dicentrine and its N-oxide derivative, has been isolated from Ocotea puberula and tested against Trypanosoma cruzi []. Interestingly, the N-oxide derivative of dicentrine showed higher potency (EC50 of 18.2 μM) compared to Dehydrodicentrine and even displayed similar activity to the positive control, benznidazole []. This highlights the potential of exploring structural modifications within this class of compounds to enhance their anti-trypanosomal activity.

Q3: What are the chemotaxonomic implications of finding Dehydrodicentrine in certain plant species?

A: The presence of Dehydrodicentrine, along with other benzylisoquinoline alkaloids like dicentrine and dicentrinone, in Litsea cassiaefolia provides valuable insights for chemotaxonomic studies []. This information can be used to understand evolutionary relationships and classify plant species within the Lauraceae family based on their alkaloid profiles.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3a-Prop-2-enyl-2,3,4,5-tetrahydrocyclopenta[b]furan](/img/structure/B173569.png)

![1-(2,5-DIMETHYL-THIOPHEN-3-YL)-2-[2-(2,5-DIMETHYL-THIOPHEN-3-YL)-2-OXO-ETHYLSULFANYL]-ETHANONE](/img/structure/B173588.png)

![1-Boc-4-[(2-methylphenyl)methyl]-4-piperidinecarboxylic acid](/img/structure/B173591.png)

![1-Bromo-4-[(4-bromophenyl)-chloromethyl]benzene](/img/structure/B173610.png)